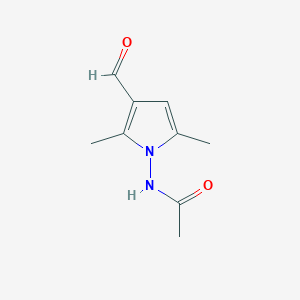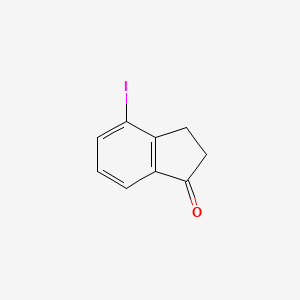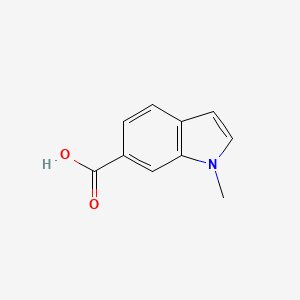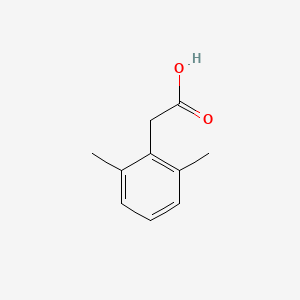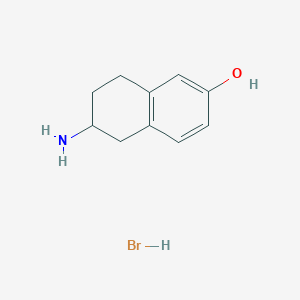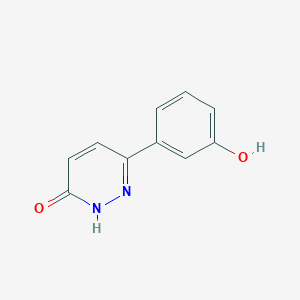![molecular formula C6H12ClN B1342062 2-Azabicyclo[2.2.1]heptane hydrochloride CAS No. 63838-50-6](/img/structure/B1342062.png)
2-Azabicyclo[2.2.1]heptane hydrochloride
概要
説明
2-Azabicyclo[2.2.1]heptane hydrochloride, also known as ABH, is a cyclic amine hydrochloride derived from 2-azabicyclo[2.2.1]heptane. It is a white crystalline solid with a melting point of 185-187°C and is soluble in water and ethanol. ABH is an important intermediate in the synthesis of pharmaceuticals, agrochemicals and other chemicals. It is also used in the preparation of a variety of heterocyclic compounds.
科学的研究の応用
Structural Characterization
The 7-azanorbornane nucleus, a structural analogue of 2-azabicyclo[2.2.1]heptane hydrochloride, is a bridged heterocyclic nucleus found in compounds like epibatidine. The structural characterization of this nucleus as its hydrochloride salt has been carried out, highlighting the importance of this structure in the study of heterocyclic chemistry and its potential applications in developing new compounds with significant biological activities (Britvin & Rumyantsev, 2017).
Synthetic Methodologies
In synthetic chemistry, this compound serves as a key intermediate for various synthetic routes. For instance, a batchwise, multigram preparation of this compound has been developed, showcasing its utility in synthetic chemistry for the construction of complex molecular architectures. This preparation method is particularly notable for delivering significant quantities of the material, which is crucial for further applications in chemical synthesis and drug development (Liao et al., 2016).
Biological Relevance
The compound's structural framework is utilized in the synthesis of biologically relevant molecules. For example, the 7-azabicyclo[2.2.1]heptane ring system, akin to this compound, can be accessed through specific synthetic routes and has potential for further transformation into compounds with significant biological activity. This showcases the compound's role in the development of new therapeutic agents and its importance in medicinal chemistry research (Armstrong & Shanahan, 2005).
作用機序
Target of Action
The primary target of 2-Azabicyclo[22A related compound, substituted azabicyclo[221]heptanes, has been reported to act as selective antagonists for the Orexin-1 receptor . The Orexin-1 receptor plays a role in addiction, panic, or anxiety .
Mode of Action
The exact mode of action of 2-Azabicyclo[22It’s worth noting that the related compound, substituted azabicyclo[221]heptanes, acts as selective antagonists for the Orexin-1 receptor . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[22The orexin system, which is targeted by related compounds, consists of two neuropeptides (orexin-a and orexin-b) that exert their mode of action on two receptors (orexin-1 and orexin-2) . The Orexin-1 receptor is believed to play a role in addiction, panic, or anxiety .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[22One source suggests that a related compound has high gastrointestinal absorption , which could impact its bioavailability.
Safety and Hazards
2-Azabicyclo[2.2.1]heptane hydrochloride is classified as an irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long-lasting effects) .
将来の方向性
The future directions of 2-Azabicyclo[2.2.1]heptane hydrochloride research could involve further functionalization of the products of the palladium-catalyzed 1,2-aminoacyloxylation reaction to build up a library of bridged aza-bicyclic structures . This could potentially lead to the development of new pharmaceuticals and other useful compounds.
生化学分析
Biochemical Properties
2-Azabicyclo[2.2.1]heptane hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating biochemical pathways and understanding enzyme functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound has been observed to impact gene expression by either upregulating or downregulating specific genes, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme, thereby altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and the levels of metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall activity and function, as well as its accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-5(1)4-7-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFGQLJZGRCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602119 | |
| Record name | 2-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63838-50-6 | |
| Record name | 2-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



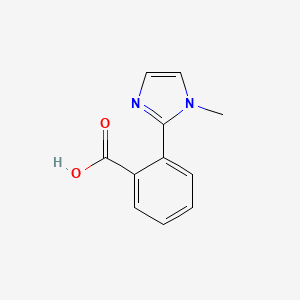
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)
